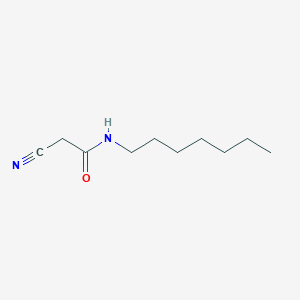
3-chloro-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclopropylpropanamide is a biochemical compound used for proteomics research . Its molecular formula is C6H10ClNO and it has a molecular weight of 147.6 g/mol .
Molecular Structure Analysis
The SMILES string of this compound is O=C (CCCl)NC1CC1 . The InChI is 1S/C6H10ClNO/c7-4-3-6 (9)8-5-1-2-5/h5H,1-4H2, (H,8,9) .Physical And Chemical Properties Analysis
This compound is a solid compound . Its unique physical and chemical properties have garnered significant attention in the scientific community.Scientific Research Applications
Synthesis and Chemical Properties
3-Chloro-N-cyclopropylpropanamide is a compound that has garnered attention in scientific research due to its potential applications in various fields, including pharmaceuticals and material science. The compound serves as a versatile building block in organic synthesis, facilitating the development of complex molecules with potential therapeutic uses.
One notable application of related compounds includes the continuous flow production of 3-Chloropropionyl chloride, a chemically versatile building block with applications in adhesives, pharmaceuticals, herbicides, and fungicides. This method offers a safer and more efficient alternative to traditional production methods, highlighting the potential of using this compound in similar processes. The method demonstrates up to 94% conversion efficiency at mild temperatures and pressures, exemplified by the synthesis of beclamide, a compound with sedative and anticonvulsant properties (Movsisyan et al., 2018).
Another application involves the asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol using immobilized Saccharomyces cerevisiae cells, demonstrating the compound's role in producing chiral precursors for antidepressants. This process achieves a high enantiomeric excess and percent conversion under optimized conditions, showcasing the compound's utility in the synthesis of pharmacologically active molecules (Yang et al., 2009).
Material Science and Catalysis
In material science, this compound-related compounds have been utilized in the synthesis and structural analysis of various organic compounds, contributing to advancements in crystallography and molecular structure determination. For instance, the synthesis and crystal structure analysis of related compounds have led to a better understanding of molecular interactions and properties, facilitating the development of materials with specific characteristics (Demir et al., 2016).
Additionally, the compound has been involved in catalysis research, such as in the Beckmann rearrangement reactions catalyzed by cyclopropenium ions. This highlights its potential in synthetic organic chemistry as a tool for facilitating complex chemical transformations (Srivastava et al., 2010).
Environmental and Safety Applications
Research on compounds related to this compound also encompasses environmental and safety applications. For example, studies on the reduction of acrylamide by 3-Aminopropanamide during thermal treatment have implications for reducing contaminants in food processing, thereby enhancing food safety (Wu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-4-3-6(9)8-5-1-2-5/h5H,1-4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXBRLULOKKGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407316 |
Source


|
| Record name | 3-chloro-N-cyclopropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
573994-60-2 |
Source


|
| Record name | 3-chloro-N-cyclopropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-N-cyclopropylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)










![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
